![molecular formula C16H20ClN5O2 B6424296 1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 2034201-71-1](/img/structure/B6424296.png)
1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
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Description
This compound is a complex organic molecule that includes several functional groups, such as a pyrimidine ring, a pyrrolidine ring, and a pyrazole ring . Pyrimidine is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through nucleophilic substitution reactions . For example, triazines can be synthesized from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Mechanism of Action
Target of Action
The primary targets of this compound are CK1γ and CK1ε . These are kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular functions.
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of CK1γ and CK1ε results in changes in the phosphorylation status of their substrates, which can lead to alterations in various cellular processes.
Pharmacokinetics
It has been observed that the compound exhibits a dose response for glucose lowering , suggesting that it is absorbed and distributed in the body to exert its effects
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which CK1γ and CK1ε are involved. One observed effect is a reduction in glucose levels , suggesting that the compound may have potential applications in the treatment of conditions such as diabetes.
properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-14(11(2)21-20-10)3-4-15(23)22-6-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQSNBLBMUKNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
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